molecular formula C17H17NO2S B2762085 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine CAS No. 320424-00-8

4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine

Cat. No. B2762085
CAS RN: 320424-00-8
M. Wt: 299.39
InChI Key: NVPREAOAIOZWBR-UHFFFAOYSA-N
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Description

“4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine” is a complex organic compound that contains a thiophene unit. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives are involved in a variety of chemical reactions due to their versatile synthetic applicability. They are used in the synthesis of various biologically active compounds and have a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Organic Electronics and Semiconductors

The unique structure of 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine makes it a promising candidate for organic electronics. Researchers have investigated its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The conjugated system within the molecule allows for efficient charge transport, making it suitable for semiconductor applications .

Photovoltaics and Solar Cells

In the realm of photovoltaics, this compound has been explored as a hole-transporting material (HTM) in perovskite solar cells (PSCs). HTMs play a crucial role in extracting carriers from the absorber to the cathode, thus enhancing power conversion efficiencies. Researchers have synthesized variants of this compound to improve PSC performance .

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

4,5-dihydrobenzo[g][1]benzothiol-2-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-17(18-7-9-20-10-8-18)15-11-13-6-5-12-3-1-2-4-14(12)16(13)21-15/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPREAOAIOZWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine

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